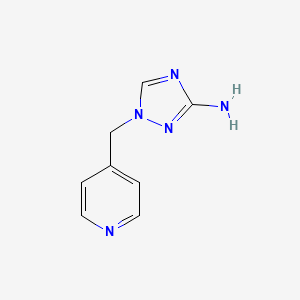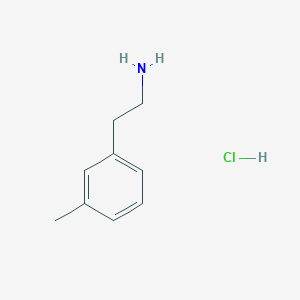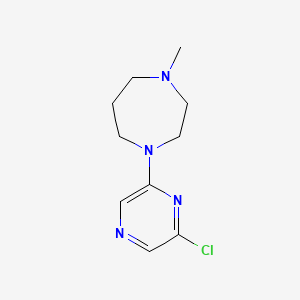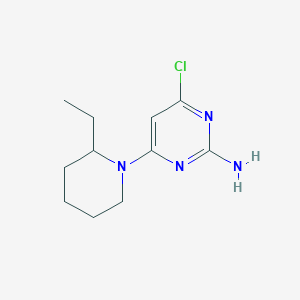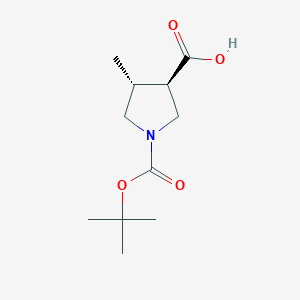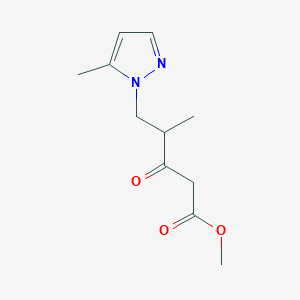![molecular formula C16H16N2O8S B1394337 Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate CAS No. 651729-58-7](/img/structure/B1394337.png)
Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate
Descripción general
Descripción
Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate, also known as 4-MNA, is an organic compound that has been widely studied for its potential applications in the fields of medicine and science. It is a colorless, odorless, crystalline solid that is soluble in water and other organic solvents. Its molecular formula is C13H13NO6S and its molecular weight is 309.3 g/mol. 4-MNA has been used in the synthesis of a variety of compounds, including drugs, dyes, and pesticides. It has also been used in scientific research to study the biochemical and physiological effects of compounds on cells and organisms.
Aplicaciones Científicas De Investigación
Herbicidal Activity
Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate and its isomers have been studied for their herbicidal effects. In greenhouse testing, these compounds showed significant herbicidal effects on broadleaf weeds such as velvetleaf, cocklebur, and morningglory in soybeans. This was observed in postemergent applications at specific concentrations. Additionally, soybeans exhibited excellent tolerance to these isomers (Hayashi & Kouji, 1990).
Synthesis of Carbazomycin B
This compound's derivatives have been used in the synthesis of complex molecules like carbazomycin B. The process involves several steps, including iodination, acetylation, reduction, and treatment with various chemicals to achieve the final product. This highlights the compound's role as an intermediate in complex organic syntheses (Crich & Rumthao, 2004).
Synthesis of Antimicrobial Agents
Derivatives of Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate have been used in the synthesis of formazans, which have demonstrated moderate antimicrobial activity. This indicates the compound’s potential in developing new antimicrobial agents (Sah et al., 2014).
Carbonic Anhydrase Inhibition
Research has explored the use of arenesulfonyl-2-imidazolidinones, incorporating derivatives of this compound, as inhibitors of carbonic anhydrase. These compounds have shown promising inhibitory efficacy, which is significant for therapeutic applications (Abdel-Aziz et al., 2015).
Propiedades
IUPAC Name |
methyl 2-[4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O8S/c1-24-12-5-8-14(15(9-12)18(20)21)17-27(22,23)13-6-3-11(4-7-13)26-10-16(19)25-2/h3-9,17H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUDJMJAHNANBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



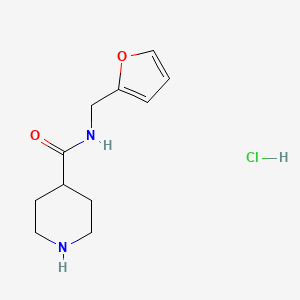

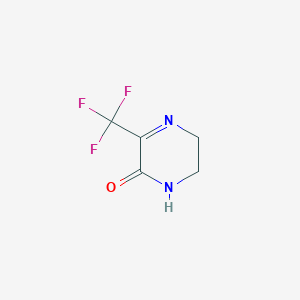
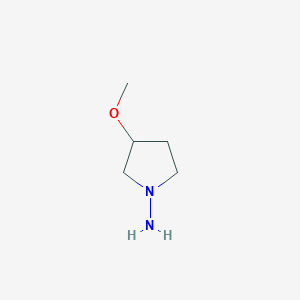
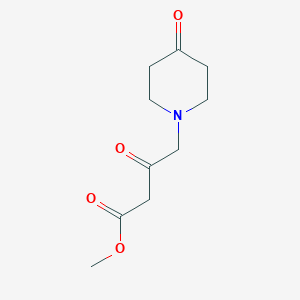
![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)

